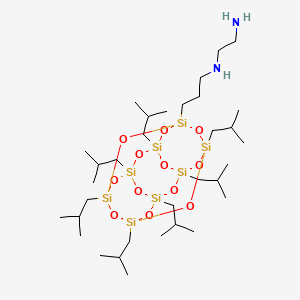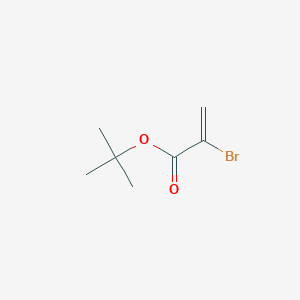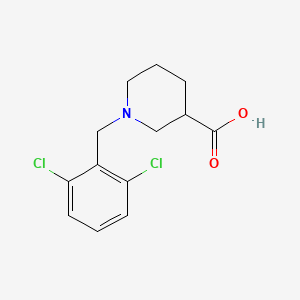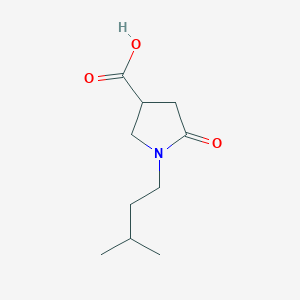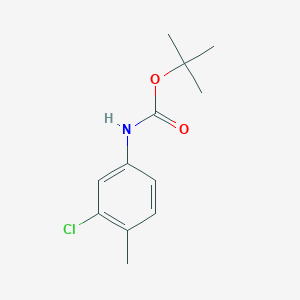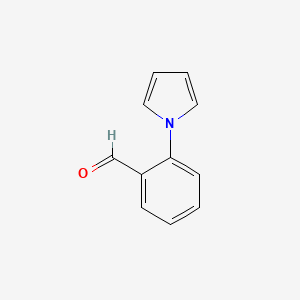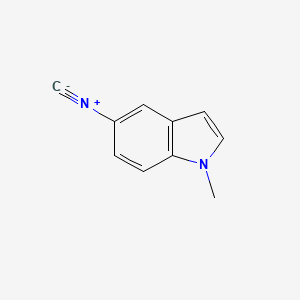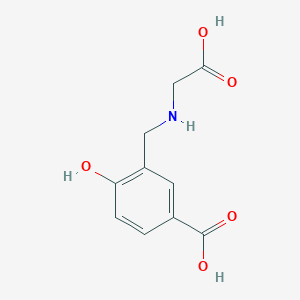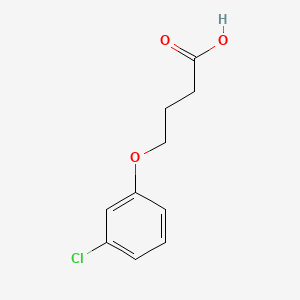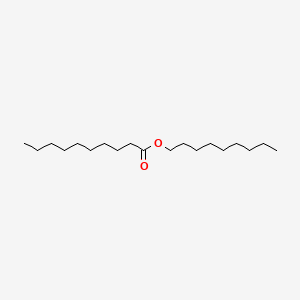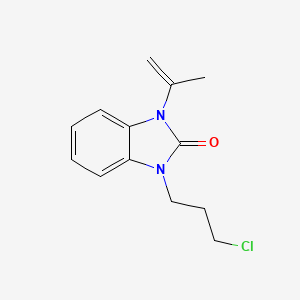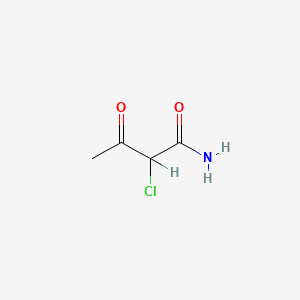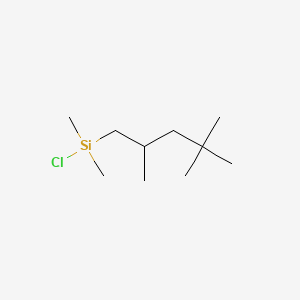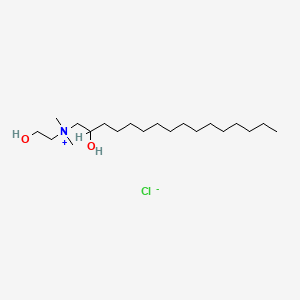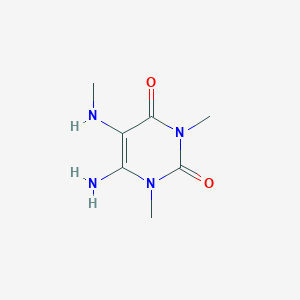
6-amino-1,3-dimethyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
6-amino-1,3-dimethyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione, or 6-ADMPD, is a small organic compound that has been studied extensively for its potential applications in the fields of medicine and chemical research. 6-ADMPD has been found to have a variety of biochemical and physiological effects and has been used in a range of laboratory experiments.
Mecanismo De Acción
The mechanism of action of 6-ADMPD is not yet fully understood. However, it is believed that 6-ADMPD acts as an inhibitor of enzymes involved in the metabolism of drugs, resulting in increased levels of active drug in the body. In addition, 6-ADMPD has been found to interact with proteins and other molecules in the body, resulting in a variety of biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
6-ADMPD has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs, resulting in increased levels of active drug in the body. In addition, 6-ADMPD has been found to interact with proteins and other molecules in the body, resulting in a variety of biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-ADMPD has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is stable in aqueous solutions. In addition, 6-ADMPD is soluble in a variety of organic solvents, making it easy to use in a variety of reactions. However, 6-ADMPD can be toxic at high concentrations, and it can react with other molecules in the body, resulting in unwanted side effects.
Direcciones Futuras
The potential future directions for 6-ADMPD research are numerous. Further research could be conducted to explore its potential applications in the synthesis of pharmaceuticals and other drugs. In addition, further research could be conducted to explore its potential use in the treatment of various diseases and conditions. Finally, further research could be conducted to understand the biochemical and physiological effects of 6-ADMPD and to develop methods to reduce or eliminate unwanted side effects.
Aplicaciones Científicas De Investigación
6-ADMPD has been studied for its potential applications in scientific research. It has been used as a reagent in a variety of chemical reactions, including nucleophilic substitution reactions, oxidation reactions, and condensation reactions. In addition, 6-ADMPD has been used as a catalyst in the synthesis of a variety of compounds, including amino acids and peptides. 6-ADMPD has also been studied for its potential use in the synthesis of pharmaceuticals and other drugs.
Propiedades
IUPAC Name |
6-amino-1,3-dimethyl-5-(methylamino)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-9-4-5(8)10(2)7(13)11(3)6(4)12/h9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXYMTQGRNHHSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N(C(=O)N(C1=O)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402688 | |
| Record name | 6-Amino-1,3-dimethyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-1,3-dimethyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
54729-62-3 | |
| Record name | 6-Amino-1,3-dimethyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



